{4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate
Overview
Description
{4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate is a complex organic compound that features a triazine ring, a piperazine moiety, and a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino and Chloro Groups: The amino and chloro groups are introduced via substitution reactions, often using reagents like ammonia and chlorinating agents.
Attachment of the Piperazine Moiety: The piperazine ring is attached through nucleophilic substitution reactions.
Formation of the Carbodithioate Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine groups.
Reduction: Reduction reactions can occur at the triazine ring and the carbodithioate group.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the triazine and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, ammonia, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine
Medically, the compound is investigated for its potential therapeutic effects, including its use as an antimicrobial or anticancer agent.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which {4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-chloro-1,3-benzenedisulfonyl Dichloride
- 2-Amino-4-chloro-6-methylpyrimidine
- 4-Amino-3-methylphenol
Uniqueness
What sets {4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate apart from similar compounds is its combination of a triazine ring with a piperazine moiety and a carbodithioate group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-amino-6-(3-chloro-2-methylanilino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN7S2/c1-11-12(18)4-3-5-13(11)20-16-22-14(21-15(19)23-16)10-27-17(26)25-8-6-24(2)7-9-25/h3-5H,6-10H2,1-2H3,(H3,19,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYDWZLGRXHNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CSC(=S)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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